molecular formula C13H9NO3S B2488219 7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one CAS No. 209974-79-8

7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one

Cat. No. B2488219
CAS RN: 209974-79-8
M. Wt: 259.28
InChI Key: MGKNXGCKSSSBOT-UHFFFAOYSA-N
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Description

“7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one” is a chemical compound that likely belongs to the class of organic compounds known as flavonoids, which are widely distributed in plants and are known for their diverse beneficial effects on human health .

Scientific Research Applications

Antipsychotic Properties

7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one derivatives have been studied for their potential antipsychotic effects. A particular study designed and synthesized new benzo[d]thiazol-2-ylamino containing chromen-2-one derivatives, revealing that certain compounds (e.g., 4b, 4c, 4e, 4g, and 4i) demonstrated promising pharmacological action as atypical antipsychotics in preliminary studies. The compounds with electron-withdrawing substitutions particularly showed a significant antipsychotic profile (Dhawale et al., 2023).

Antigenotoxic Potential

Research on the antigenotoxic potential of certain 4‐hydroxy‐2H‐chromen‐2‐one derivatives showed that they might modulate the genotoxicity of the mutagenic agent ethyl methanesulfonate (EMS). The study, conducted using the sex‐linked recessive lethal test in Drosophila melanogaster, indicated that these derivatives could significantly reduce the frequency of germinative mutations induced by EMS, suggesting a protective role against strong mutagens (Matic et al., 2012).

Metal Ion Detection

A novel chemosensor based on pyrazole biscoumarin, including the 4-hydroxy-3-((4-hydroxy-2-oxo-2H-chromen-3-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methyl)-2H-chromen-2-one structure, was synthesized for the selective detection of Cu(2+) and Zn(2+) ions. The chemosensing properties were observed through color changes and UV-Visible and fluorescence spectroscopic methods, offering a potential application in the detection of these metal ions (Kandasamy et al., 2015).

Cardiovascular Applications

One derivative, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, was isolated from mahogany seeds and studied for its effect on atherogenic index and expressions of specific genes (Nrf2 and GPx) in hyperlipidemic rats. The findings suggested potential antihyperlipidemic properties, as it significantly reduced the atherogenic index and altered the expression levels of the genes involved in oxidative stress response (Prasetyastuti et al., 2021).

Mechanism of Action

The mechanism of action of “7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one” would depend on its molecular structure and the biological system in which it is studied. Flavonoids, in general, are known to interact with a wide range of enzymes and cell receptors .

Future Directions

The future research directions for “7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one” could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the beneficial effects of flavonoids on human health, there could be potential for further exploration of this compound in the context of therapeutic applications .

properties

IUPAC Name

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-4-8-2-3-9(15)5-12(8)17-13(10)16/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNXGCKSSSBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(2-methyl-thiazol-4-yl)-chromen-2-one

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